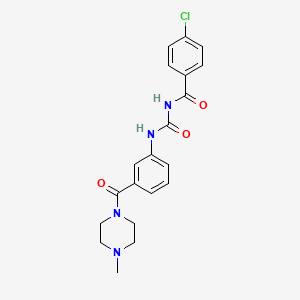
KR-26556
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KR-26556 is a capsid assembly modulator (CAM) (EC50 = 40 nM). KR-26556 exhibited improved pharmacological activity and was examined through molecular docking studies.
Aplicaciones Científicas De Investigación
Overview of K562 Cell Line
The K562 cell line is extensively utilized in biomedical research, notably as one of the primary cell lines for the ENCODE project and for large-scale CRISPR/Cas9 gene-editing screens. This cell line's genome sequence and structure have been deeply analyzed, revealing a wide array of genomic variations and structural features. These include copy number variations, single nucleotide variants, insertions and deletions, haplotype blocks, and structural variants, including complex genomic rearrangements (Zhou et al., 2017). The analysis also identifies notable loss of heterozygosity in many chromosomes.
Application in Allele-Specific Expression and DNA Methylation Analysis
The comprehensive genomic analysis of K562 has enabled more accurate interpretation of RNA-Seq and whole-genome bisulfite sequencing data, facilitating the detection and phasing of allele-specific expression and DNA methylation patterns. This level of analysis provides deeper insights into genomic regulatory complexity, enhancing our understanding of genetic mechanisms in K562 and potentially other cell lines (Zhou et al., 2019).
Propiedades
Nombre del producto |
KR-26556 |
|---|---|
Fórmula molecular |
C18H17F4N3O4S |
Peso molecular |
447.4046 |
Nombre IUPAC |
2-amino-4-fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)-N-(3,4,5-trifluorophenyl)benzamide |
InChI |
InChI=1S/C18H17F4N3O4S/c19-12-8-15(23)11(18(27)24-9-5-13(20)17(22)14(21)6-9)7-16(12)30(28,29)25-3-1-10(26)2-4-25/h5-8,10,26H,1-4,23H2,(H,24,27) |
Clave InChI |
VPVGGXRVWGBGDZ-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC(F)=C(F)C(F)=C1)C2=CC(S(=O)(N3CCC(O)CC3)=O)=C(F)C=C2N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
KR-26556; KR-26556; KR-26556; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-[(1R)-cyclohex-2-en-1-yl]-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate](/img/structure/B1192945.png)
![[7-(diethylamino)-2-oxochromen-4-yl]methyl N-[2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-yl]carbamate](/img/structure/B1192950.png)
![3-[[5-Bromanyl-1-(3-Methylsulfonylpropyl)benzimidazol-2-Yl]methyl]-1-Cyclopropyl-Imidazo[4,5-C]pyridin-2-One](/img/structure/B1192962.png)
